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molecular formula C7H7ClN2O B1281268 2-Amino-4-chlorobenzamide CAS No. 5900-59-4

2-Amino-4-chlorobenzamide

Cat. No. B1281268
M. Wt: 170.59 g/mol
InChI Key: QNEJYHVIYJFNHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05066577

Procedure details

190 g of 2,4-dichlorobenzamide was dissolved in 1.5 liters of aqueous ammonia, and to the resulting solution was added 100 g of cuprous chloride. The mixture was reacted at 80° C. for 15 hours in an autoclave, and then neutralized. The crystals deposited were collected by filtration. Yield: 122 g (71.5%)
Quantity
190 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
reactant
Reaction Step One
[Compound]
Name
cuprous chloride
Quantity
100 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:10]=[C:9]([Cl:11])[CH:8]=[CH:7][C:3]=1[C:4]([NH2:6])=[O:5].[NH3:12]>>[NH2:12][C:2]1[CH:10]=[C:9]([Cl:11])[CH:8]=[CH:7][C:3]=1[C:4]([NH2:6])=[O:5]

Inputs

Step One
Name
Quantity
190 g
Type
reactant
Smiles
ClC1=C(C(=O)N)C=CC(=C1)Cl
Name
Quantity
1.5 L
Type
reactant
Smiles
N
Step Two
Name
cuprous chloride
Quantity
100 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was reacted at 80° C. for 15 hours in an autoclave
Duration
15 h
FILTRATION
Type
FILTRATION
Details
The crystals deposited were collected by filtration

Outcomes

Product
Name
Type
Smiles
NC1=C(C(=O)N)C=CC(=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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